molecular formula C18H12ClF3O4 B2655218 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 685555-26-4

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2655218
CAS No.: 685555-26-4
M. Wt: 384.74
InChI Key: RGUMCBUBLAPRJJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chloro-dimethylphenoxy group, a hydroxy group, and a trifluoromethyl group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the chloro-dimethylphenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a chlorinated reagent.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one exhibit notable antimicrobial properties. A study demonstrated that derivatives containing the trifluoromethyl group showed enhanced activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups was linked to increased potency against Gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosa12.5 µg/mL
7aCandida albicans25 µg/mL

Agricultural Applications

Herbicidal Properties
Compounds similar to this compound have been studied for their herbicidal effects. The chlorophenoxy group is known for its role in herbicides that target specific plant growth pathways, making this compound a candidate for developing new herbicidal agents .

Materials Science

Polymer Development
The incorporation of trifluoromethyl groups into polymer matrices has been explored to enhance thermal stability and chemical resistance. Research has indicated that polymers modified with such compounds exhibit improved mechanical properties and resistance to solvents, which are crucial for industrial applications .

Case Studies

  • Antimicrobial Screening
    In a systematic study published in RSC Advances, several derivatives of the chromenone structure were synthesized and screened for antimicrobial activity. The study highlighted the significance of the trifluoromethyl group in enhancing the compounds' efficacy against resistant strains of bacteria and fungi .
  • Herbicidal Efficacy
    A patent application described the use of chlorophenoxy derivatives in herbicides, emphasizing their selective action on broadleaf weeds while minimizing damage to cereal crops. This application showcases the practical agricultural relevance of compounds similar to this compound .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one
  • 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-8-{[(3R)-3-methyl-1-piperidinyl]methyl}-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

The uniqueness of 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious disease management. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in tumor progression and inflammation.

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit c-KIT kinase, which is implicated in several malignancies. It has shown efficacy against both wild-type and drug-resistant mutant forms of c-KIT .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, at concentrations around 50 µM, the compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens, showing promising results in inhibiting bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study reported that at a concentration of 50 µM, this compound inhibited secretion from the Type III secretion system (T3SS) in pathogenic bacteria . This suggests potential applications in treating infections caused by T3SS-expressing pathogens.
  • In Vivo Efficacy : Another research highlighted the compound's ability to reduce tumor size in mouse models of gastrointestinal stromal tumors (GISTs) when administered at therapeutic doses .

Data Table: Summary of Biological Activities

Activity TypeConcentration (µM)Effect ObservedReference
Cytotoxicity50Induction of apoptosis
Kinase InhibitionVariesc-KIT inhibition
AntimicrobialVariesInhibition of bacterial growth

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3O4/c1-8-5-11(6-9(2)14(8)19)25-16-15(24)12-4-3-10(23)7-13(12)26-17(16)18(20,21)22/h3-7,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUMCBUBLAPRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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